molecular formula C21H45NO3 B13835210 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxoethanaminium hydroxide

2-(hexadecyloxy)-N,N,N-trimethyl-2-oxoethanaminium hydroxide

Cat. No.: B13835210
M. Wt: 359.6 g/mol
InChI Key: JBVSVBDYRCYACJ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cetyl betaine is typically synthesized through the reaction of cetyl dimethylamine with sodium monochloroacetate. This reaction involves a substitution mechanism where the chlorine atom in sodium monochloroacetate is replaced by the cetyl dimethylamine group, resulting in the formation of cetyl betaine along with sodium chloride and water as byproducts .

Industrial Production Methods

The industrial production of cetyl betaine follows a similar synthetic route but on a larger scale. The process begins with the reaction of cetyl dimethylamine and sodium monochloroacetate under controlled conditions to ensure high yield and purity. The resultant mixture is then processed and dehydrated to obtain cetyl betaine as the end product .

Chemical Reactions Analysis

Types of Reactions

Cetyl betaine primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in esterification reactions under acidic conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from the substitution reaction are cetyl betaine, sodium chloride, and water. Esterification reactions can yield various esters depending on the reactants used .

Mechanism of Action

Cetyl betaine exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better cleansing and foaming. Additionally, it can interact with proteins and lipids in biological membranes, stabilizing them and enhancing their functionality .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H45NO3

Molecular Weight

359.6 g/mol

IUPAC Name

(2-hexadecoxy-2-oxoethyl)-trimethylazanium;hydroxide

InChI

InChI=1S/C21H44NO2.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20-22(2,3)4;/h5-20H2,1-4H3;1H2/q+1;/p-1

InChI Key

JBVSVBDYRCYACJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)C.[OH-]

Origin of Product

United States

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